molecular formula C16H19NO4S B5232148 N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide

N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide

Cat. No. B5232148
M. Wt: 321.4 g/mol
InChI Key: NRJROUKPPXWWNR-UHFFFAOYSA-N
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Description

N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide, also known as FMe-ADMET, is a small molecule that has gained significant attention in recent years due to its potential in drug development. The compound belongs to the class of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modifiers, which are used to enhance the pharmacological properties of drugs.

Mechanism of Action

The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide is not fully understood, but it is believed to work by modifying the physicochemical properties of drugs. The compound can increase the solubility of drugs by forming hydrogen bonds with water molecules, which allows them to dissolve more easily in aqueous solutions. N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide can also enhance the stability of drugs by protecting them from degradation and oxidation. Additionally, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide can improve the bioavailability of drugs by increasing their absorption and reducing their metabolism.
Biochemical and Physiological Effects:
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. The compound is well-tolerated in animals and has a low risk of causing adverse reactions.

Advantages and Limitations for Lab Experiments

N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has several advantages for lab experiments, including its ability to enhance the pharmacokinetic properties of drugs and its low toxicity. However, the compound has some limitations, such as its relatively low yield and the need for purification using column chromatography.

Future Directions

There are several future directions for the research of N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide. One potential area of study is the optimization of the synthesis process to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide and its potential applications in drug development. Additionally, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide could be used as a tool compound to study the ADMET properties of existing drugs and to optimize their pharmacological properties. Finally, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide could be further evaluated for its potential as a drug candidate in various therapeutic areas.

Synthesis Methods

N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-mercaptoethanol to form the intermediate 2-(2-hydroxyethylthio)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 2-furylacetic acid to form the final product, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide. The yield of the synthesis process is around 60%, and the purity of the compound can be further improved using column chromatography.

Scientific Research Applications

N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has been extensively studied for its potential in drug development. The compound has been shown to enhance the pharmacokinetic properties of drugs, such as increasing their solubility, stability, and bioavailability. N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has also been used as a tool compound to investigate the role of ADMET in drug development and to optimize the pharmacological properties of existing drugs.

properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-19-14-6-5-12(10-15(14)20-2)16(18)17-7-9-22-11-13-4-3-8-21-13/h3-6,8,10H,7,9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJROUKPPXWWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3,4-dimethoxybenzamide

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